Avarone E
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Overview
Description
Avarone E is a sesquiterpene quinone compound derived from the marine sponge Dysidea avara. It has garnered significant attention due to its diverse biological activities, including antileukemic, antibacterial, and antifungal properties . This compound is known for its potential in treating multifactorial diseases like type 2 diabetes mellitus by acting as a multitarget drug .
Preparation Methods
Avarone E can be synthesized through the oxidation of avarol, another compound isolated from Dysidea avara . The synthetic route involves the nucleophilic addition of thiols or p-chloroaniline to avarone . In a typical experiment, the nucleophile (1.6 mmol) is added to a solution of avarone (1.6 mmol) in ethanol-water (1:1, 50 mL) .
Chemical Reactions Analysis
Avarone E undergoes various chemical reactions, including:
Oxidation: This compound is obtained by oxidizing avarol.
Nucleophilic Addition: Thiols and p-chloroaniline can be added to avarone to form derivatives.
Reduction: This compound can be reduced to avarol.
Common reagents used in these reactions include ethanol, water, thiols, and p-chloroaniline . Major products formed from these reactions are various derivatives of avarone, such as alkylthio and p-chlorophenylamino derivatives .
Scientific Research Applications
Avarone E has a wide range of scientific research applications:
Mechanism of Action
Avarone E exerts its effects through multiple mechanisms:
Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B): This enzyme is a negative regulator of the insulin receptor, and its inhibition improves insulin sensitivity.
Inhibition of Aldose Reductase (AKR1B1): This enzyme is involved in the development of diabetic complications.
Antiparasitic Activity: This compound and its derivatives exhibit antiparasitic properties against various parasites.
Comparison with Similar Compounds
Avarone E is often compared with its reduced form, avarol, and other derivatives like thiazoavarone . While avarol is less active in some biological assays, thiazoavarone shows potent antiparasitic activity . The unique multitarget activity of this compound, particularly its dual inhibition of PTP1B and AKR1B1, sets it apart from other similar compounds .
Similar Compounds
- Avarol
- Thiazoavarone
- Various alkylthio and p-chlorophenylamino derivatives of avarone
Properties
CAS No. |
130203-71-3 |
---|---|
Molecular Formula |
C22H30O4 |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
2-[[(1R,2S,4aS,8aS)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]methyl]-3-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C22H30O4/c1-13-7-6-8-18-21(13,3)10-9-14(2)22(18,4)12-15-16(23)11-17(26-5)20(25)19(15)24/h7,11,14,18,24H,6,8-10,12H2,1-5H3/t14-,18+,21+,22+/m0/s1 |
InChI Key |
ZEMBAQORKKQPSC-YVUMSICPSA-N |
Isomeric SMILES |
C[C@H]1CC[C@]2([C@H]([C@]1(C)CC3=C(C(=O)C(=CC3=O)OC)O)CCC=C2C)C |
Canonical SMILES |
CC1CCC2(C(C1(C)CC3=C(C(=O)C(=CC3=O)OC)O)CCC=C2C)C |
Origin of Product |
United States |
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